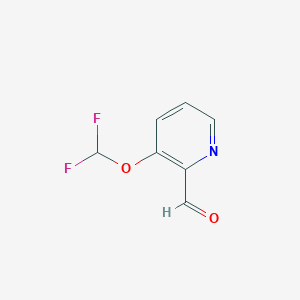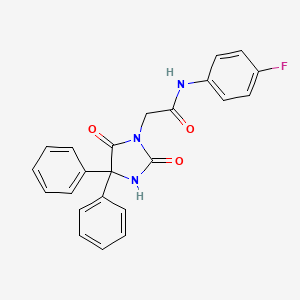
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine is an organic compound belonging to the class of naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings.
Preparation Methods
The synthesis of 1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
1-Methyl-3-(naphthalen-2-yl)-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(phenyl)-1h-pyrazol-5-amine: This compound has a phenyl group instead of a naphthalene moiety, which may result in different chemical and biological properties.
1-Methyl-3-(naphthalen-1-yl)-1h-pyrazol-5-amine: The position of the naphthalene moiety is different, which can affect the compound’s reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methyl-5-naphthalen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C14H13N3/c1-17-14(15)9-13(16-17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,15H2,1H3 |
InChI Key |
IHOAHWPFAFROIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)








![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)


![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)

